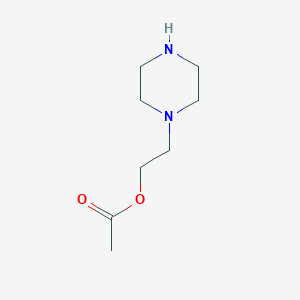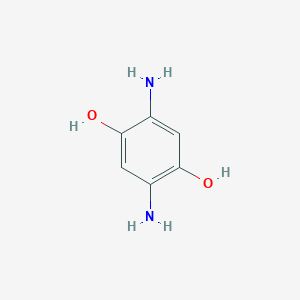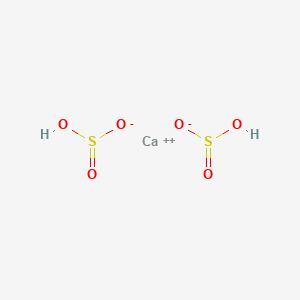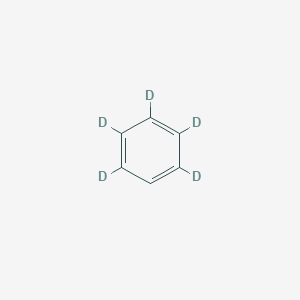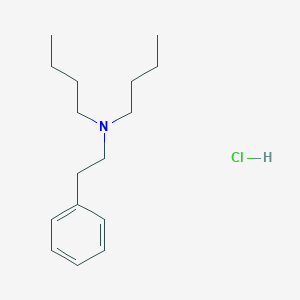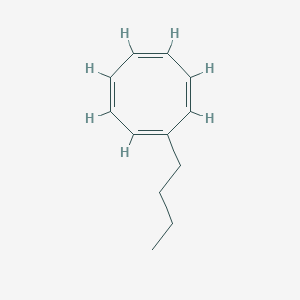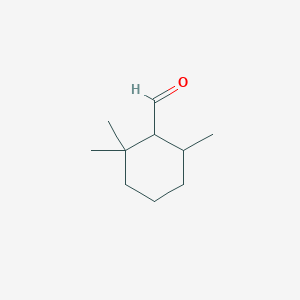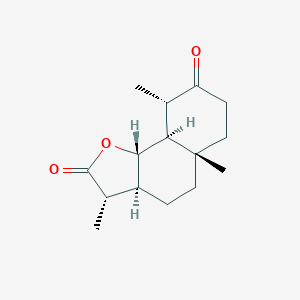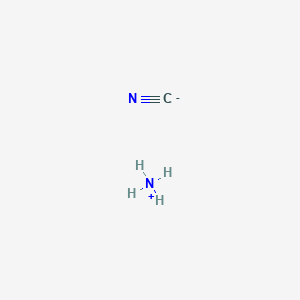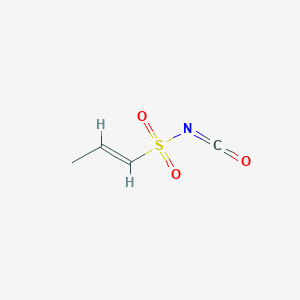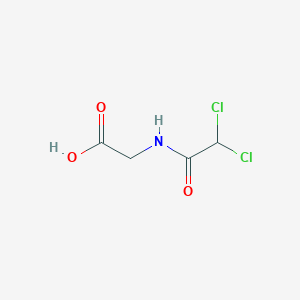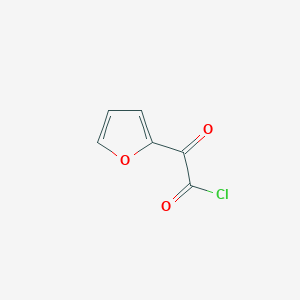
2-(Furan-2-yl)-2-oxoacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-2-oxoacetyl chloride, also known as furan-2-yl-acetyl chloride, is an organic compound with the chemical formula C6H3ClO3. It is a colorless liquid with a pungent odor and is used in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)-2-oxoacetyl chloride is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
2-(Furan-2-yl)-2-oxoacetyl chloride has been found to have various biochemical and physiological effects. It has been found to have antimicrobial activity against various bacteria and fungi. It has also been found to have anti-inflammatory activity by inhibiting the production of prostaglandins. The compound has been found to have antitumor activity by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects by preventing the death of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Furan-2-yl)-2-oxoacetyl chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, the compound has some limitations. It is a toxic and corrosive compound that requires careful handling and storage. It is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are several future directions for the research of 2-(Furan-2-yl)-2-oxoacetyl chloride. One direction is the development of new drugs and pharmaceuticals based on the compound. The compound has shown promising results in the treatment of various diseases and further research could lead to the development of new drugs. Another direction is the study of the mechanism of action of the compound. The exact mechanism of action is not fully understood and further research could lead to a better understanding of the compound's effects. Finally, the compound could be used in the development of new materials and chemicals for various applications.
Synthesemethoden
The synthesis of 2-(Furan-2-yl)-2-oxoacetyl chloride can be achieved by the reaction of 2-(Furan-2-yl)-2-oxoacetyl chloridecetic acid with thionyl chloride. The reaction takes place at room temperature and produces the desired product in high yield. The chemical reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)-2-oxoacetyl chloride has been extensively used in scientific research for various purposes. It is used as a reagent in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. The compound has been found to have antimicrobial, anti-inflammatory, and antitumor activities. It has been used in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-2-oxoacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3/c7-6(9)5(8)4-2-1-3-10-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBFEJSQZIUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-2-oxoacetyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

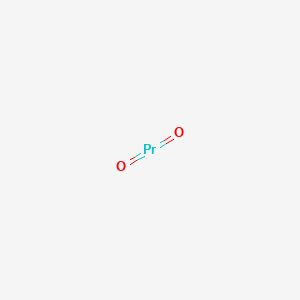
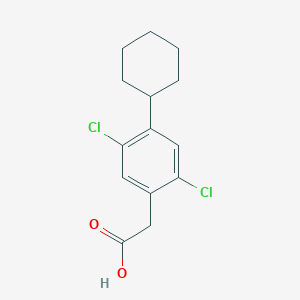
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
